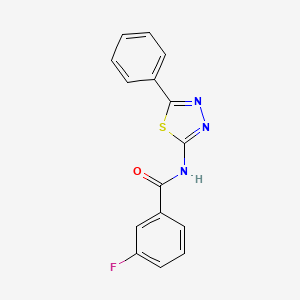

3-fluoro-N-(5-fenil-1,3,4-tiadiazol-2-il)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” is a compound that belongs to the 1,3,4-thiadiazole class . This class of compounds has gained prominence due to their wide variety of biological activities . They have been reported to exhibit potential antiglaucoma, anti-inflammatory, antitumor, antiulcer, antibacterial, antiviral, analgesic, antiepileptic, antifungal, and radioprotective properties .

Synthesis Analysis

New 1,3,4-thiadiazole-based compounds were designed and synthesized . The results of their anticancer effects were assessed by MTT assay against PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma) cell lines . According to the analysis of structure-activity relationship, compounds with a methoxy group as an electron-donating moiety rendered higher activity than a nitro group as an electron-withdrawing group .

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Las moléculas de 1,3,4-tiadiazol, que son estructuralmente similares al compuesto , han sido sintetizadas y estudiadas por su actividad antibacteriana . Estas moléculas han mostrado efectos inhibitorios sobre diversas cepas bacterianas como Klebsiella pneumoniae y Staphylococcus hominis .

Unión a CT-DNA

La interacción de las moléculas de 1,3,4-tiadiazol con el ADN de timo de ternera (CT-DNA) ha sido investigada . Esta interacción es significativa ya que podría potencialmente interrumpir procesos relacionados con la replicación del ADN .

Actividad Anticancerígena

Los derivados de 1,3,4-tiadiazol se han considerado como potenciales agentes anticancerígenos . Tienen la capacidad de interrumpir procesos relacionados con la replicación del ADN, lo que les permite inhibir la replicación tanto de las células bacterianas como de las cancerosas .

Propiedades Citotóxicas

Los derivados de 1,3,4-tiadiazol han mostrado propiedades citotóxicas . Estos compuestos se han investigado cada vez más debido a su amplio espectro de propiedades farmacológicas .

Antagonista de los Canales de Sodio Dependientes de Voltaje

La parte de 1,3,4-tiadiazol se ha investigado como antagonista de los canales de sodio dependientes de voltaje . Esto podría tener aplicaciones potenciales en el tratamiento de varios trastornos neurológicos.

Actividades Antiinflamatorias y Analgésicas

Los derivados del indol, que son estructuralmente similares al compuesto , han mostrado actividades antiinflamatorias y analgésicas . Esto sugiere que “3-fluoro-N-(5-fenil-1,3,4-tiadiazol-2-il)benzamida” también podría tener propiedades similares.

Mecanismo De Acción

Target of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have been found to exhibit a wide variety of biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that the thiazole ring, a key component of this compound, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interaction with its targets.

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.

Result of Action

It is known that compounds with a similar 1,3,4-thiadiazole scaffold can exhibit a wide variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the thiazole ring, a key component of this compound, is stable in vivo due to its aromaticity .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 3-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its broad spectrum of biological activities. This compound has been shown to exhibit antitumor, antifungal, and antibacterial activities, making it a versatile tool for researchers. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in experiments.

Direcciones Futuras

There are numerous future directions for research on 3-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide. One potential area of focus is its use as a diagnostic tool for certain diseases. For example, studies have shown that this compound can selectively bind to amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Another area of focus is the development of new derivatives of this compound with improved biological activities and reduced toxicity. Finally, research on the mechanism of action of this compound could lead to the discovery of new drug targets and therapeutic strategies.

Métodos De Síntesis

The synthesis of 3-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 3-fluoroaniline with thiosemicarbazide in the presence of hydrochloric acid to form 3-fluoro-N-(1,3-thiazol-2-yl)aniline. This intermediate is then reacted with benzoyl chloride in the presence of sodium hydroxide to form the final product, 3-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide.

Propiedades

IUPAC Name |

3-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3OS/c16-12-8-4-7-11(9-12)13(20)17-15-19-18-14(21-15)10-5-2-1-3-6-10/h1-9H,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZSVMQHOHENJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-N-(4-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2456476.png)

![[1-(1H-Tetrazol-5-yl)ethyl]amine methanesulfonate](/img/structure/B2456479.png)

![1-(3-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2456481.png)

![2-(benzo[b]thiophene-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2456482.png)

![2-naphthalen-1-yl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2456486.png)

![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/no-structure.png)

![7-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2456491.png)

![2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol](/img/structure/B2456494.png)